molecular formula C8H7FN4 B13918793 4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline

4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B13918793
M. Wt: 178.17 g/mol
InChI Key: OUYCMJFRAFDGLC-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of aromatic amines It features a benzene ring substituted with a fluorine atom and a 1H-1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-fluoro-3-(1H-1,2,4-triazol-1-yl)-
  • Benzenamine, 4-chloro-3-(1H-1,2,3-triazol-1-yl)-
  • Benzenamine, 4-fluoro-3-(1H-1,2,3-pyrazol-1-yl)-

Uniqueness

Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

4-fluoro-3-(triazol-1-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H,10H2

InChI Key

OUYCMJFRAFDGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N2C=CN=N2)F

Origin of Product

United States

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